molecular formula C10H8O3S B14901892 5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid

5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B14901892
M. Wt: 208.24 g/mol
InChI Key: FHQGZNJDTSRRPO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The presence of these rings imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(furan-2-yl)-4-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O3S/c1-6-5-8(10(11)12)14-9(6)7-3-2-4-13-7/h2-5H,1H3,(H,11,12)

InChI Key

FHQGZNJDTSRRPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Biological Activity

5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds featuring both furan and thiophene rings, which are known for their diverse biological activities. The presence of carboxylic acid functional groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Research indicates that compounds with furan and thiophene moieties can influence several biological pathways:

  • Hypoxia-Inducible Factor (HIF) Activation : Studies have shown that derivatives of furan- and thiophene-2-carboxylic acids can activate HIF, a key transcription factor involved in cellular response to hypoxia. This activation can lead to the induction of anti-hypoxic proteins, which may protect cells under low oxygen conditions .
  • GPR35 Agonism : Some derivatives have been identified as agonists for GPR35, a receptor implicated in various physiological processes including inflammation and pain modulation. Notably, certain thiophene derivatives demonstrated significant agonist activity, indicating potential therapeutic applications .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies suggest that compounds with similar structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal that it may inhibit tumor cell proliferation through apoptosis induction. The activation of HIF could also contribute to its anticancer effects by promoting angiogenesis in tumor microenvironments .

Case Studies

  • HIF Activation Study : A study utilizing luciferase reporter assays demonstrated that furan- and thiophene-based compounds could significantly enhance HIF transcriptional activity under hypoxic conditions, suggesting their potential use in cancer therapies aimed at enhancing tumor oxygenation .
  • GPR35 Agonist Activity : In a screening study, several thiophene derivatives were identified as potent GPR35 agonists with EC50 values in the nanomolar range. This finding highlights their potential role in modulating inflammatory responses .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeMechanism/TargetReference
HIF ActivationInduction of anti-hypoxic proteins
AntimicrobialInhibition of bacterial growth
GPR35 AgonismModulation of inflammatory response
AnticancerInduction of apoptosis

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